molecular formula C12H13N3O2 B2957150 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 926271-74-1

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2957150
CAS No.: 926271-74-1
M. Wt: 231.255
InChI Key: ATNQFACEBKQXSB-UHFFFAOYSA-N
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Description

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, pyridine moiety, and acetic acid group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-10(7-12(16)17)9(2)15(14-8)11-5-3-4-6-13-11/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQFACEBKQXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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